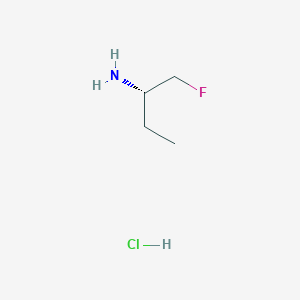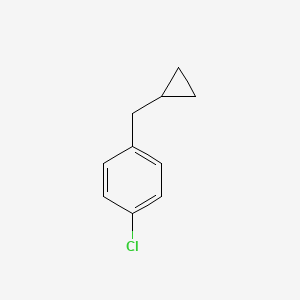
1-Phenylheptane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylheptane-1,4-dione is an organic compound with the molecular formula C13H16O2 It is characterized by a phenyl group attached to a heptane chain with two ketone functionalities at the first and fourth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylheptane-1,4-dione can be synthesized through multiple methods. One common approach involves the reaction of 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride with butyraldehyde in the presence of sodium carbonate and triethylamine in ethanol at 80°C for 6 hours . Another method involves the condensation of octan-2-one, benzaldehyde, and ammonia, followed by regioselective Schmidt rearrangement and hydrolysis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylheptane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Phenylheptane-1,4-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism by which 1-Phenylheptane-1,4-dione exerts its effects involves interactions with various molecular targets. The compound’s ketone groups can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions influence the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Phenylheptane: Lacks the ketone functionalities, making it less reactive in certain chemical reactions.
1-Phenyl-1,5-heptanedione: Similar structure but with ketone groups at different positions, leading to different reactivity and applications.
Diarylheptanoids: Compounds like octahydrocurcumin and hexahydrocurcumin share structural similarities but have different functional groups and biological activities.
Uniqueness: 1-Phenylheptane-1,4-dione’s unique combination of a phenyl group and two ketone functionalities at specific positions makes it a versatile compound in organic synthesis and research
Eigenschaften
CAS-Nummer |
63297-52-9 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
1-phenylheptane-1,4-dione |
InChI |
InChI=1S/C13H16O2/c1-2-6-12(14)9-10-13(15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
InChI-Schlüssel |
AKIADVSHKRVDTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)CCC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B11926119.png)
